2-(1-Aminopropyl)-5-methylphenol

Trace amine-associated receptor 5 TAAR5 Neuropharmacology

Researchers developing CNS-targeted ligands often face off-target receptor interference that confounds SAR interpretation. 2-(1-Aminopropyl)-5-methylphenol (CAS 1270567-93-5) addresses this challenge as a functionally inert chiral scaffold: • TAAR5 EC₅₀ > 10,000 nM; mGluR5 EC₅₀ = 103,000 nM - ideal negative control for selectivity profiling. • Ortho-aminopropyl/phenolic hydroxyl forms a tridentate (N,O,O) coordination environment for asymmetric catalysis ligands. • Available as racemate or enantiopure (R)- and (S)-forms for stereochemical SAR studies. Supplied by BenchChem with rigorous QC; in-stock for immediate dispatch.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B12971311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminopropyl)-5-methylphenol
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCC(C1=C(C=C(C=C1)C)O)N
InChIInChI=1S/C10H15NO/c1-3-9(11)8-5-4-7(2)6-10(8)12/h4-6,9,12H,3,11H2,1-2H3
InChIKeyYSOLLTHGWXGJGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Aminopropyl)-5-methylphenol: Overview and Profile


2-(1-Aminopropyl)-5-methylphenol (C₁₀H₁₅NO; MW 165.23 g/mol) is a substituted aminophenol characterized by a primary amine on a propyl side chain ortho to the phenolic hydroxyl, with a methyl group at the 5-position [1]. This substitution pattern confers a chiral center at the benzylic carbon, yielding distinct (R)- and (S)-enantiomers with separate CAS registries (1213851-59-2 and 1213627-62-3, respectively) . The compound belongs to the broader class of aminoalkylphenols, which are recognized as versatile intermediates in medicinal chemistry and ligand synthesis [2].

Stereochemical control: separate (R)- and (S)-enantiomers available for chiral studies
Tridentate ligand scaffold via ortho-aminopropyl/hydroxyl chelation
Intermediate for oxidative hair dye formulations with distinct chromophore properties

Why 2-(1-Aminopropyl)-5-methylphenol Cannot Be Replaced


Substitution among aminophenol derivatives is non-trivial due to significant variations in receptor interaction profiles, physicochemical properties, and synthetic utility arising from subtle differences in substitution pattern and stereochemistry. For 2-(1-Aminopropyl)-5-methylphenol, the ortho-relationship of the aminopropyl and hydroxyl groups creates a unique chelating scaffold for tridentate ligand formation [1], while the specific position of the methyl group influences electronic properties and metabolic stability . Furthermore, the compound's chiral center introduces enantioselective potential that racemic mixtures or achiral analogs cannot replicate. Direct substitution with isomers such as 5-(2-aminopropyl)-2-methylphenol or 4-(1-aminopropyl)-2-methylphenol may yield markedly different target engagement profiles and physicochemical behavior, as evidenced by the quantitative data below.

!
Ortho-aminopropyl substitution vs. para-isomers may alter chelation geometry and target engagement profiles.
!
Racemic or opposite enantiomer cannot replicate enantioselective potential; chiral specificity may shift biological readouts.
!
5-Methyl position influences electronic properties and metabolic stability; regioisomers (e.g., 2-methyl or 4-methyl) may not transfer directly.

2-(1-Aminopropyl)-5-methylphenol Quantitative Evidence


Weak TAAR5 Agonist Activity

2-(1-Aminopropyl)-5-methylphenol exhibits extremely weak agonist activity at mouse TAAR5 (EC₅₀ > 10,000 nM) [1], in stark contrast to the potent TAAR5 agonist alpha-NETA (EC₅₀ = 150 nM) [2]. This >66-fold difference in potency indicates that the compound is unlikely to significantly activate TAAR5 at concentrations below 10 µM, thereby minimizing potential off-target TAAR5-mediated effects in cellular or in vivo systems.

TAAR5 Agonist
Cross-study comparable
EC₅₀ > 10,000 nM
vs alpha-NETA EC₅₀ = 150 nM
>66-fold weaker potency reduces confounding TAAR5 signal.
Mouse TAAR5, HEK293 cells, cAMP BRET assay.
Trace amine-associated receptor 5 TAAR5 Neuropharmacology

Minimal mGluR5 Activity

In functional assays, 2-(1-Aminopropyl)-5-methylphenol demonstrates negligible activity at mGluR5a, with an EC₅₀ of 103,000 nM [1]. This is approximately 6,400-fold weaker than the reference mGluR5 antagonist MPEP (Ki = 16 nM) and over 20,000-fold weaker than high-affinity allosteric modulators such as VU-36 (Ki = 95 nM) [2]. The compound's lack of meaningful mGluR5 engagement ensures that it does not interfere with glutamatergic signaling pathways.

mGluR5 Activity
Cross-study comparable
EC₅₀ = 103,000 nM
vs MPEP Ki = 16 nM
Negligible engagement eliminates glutamatergic noise.
BHK cells expressing mGluR5a, second messenger assay.
Metabotropic glutamate receptor 5 mGluR5 Neuropharmacology

Low Affinity at Histamine H1 Receptor

Binding assays indicate that 2-(1-Aminopropyl)-5-methylphenol exhibits low affinity for the human histamine H1 receptor, with a binary classification of '1' (inactive/low affinity) at 1 µM . In contrast, the endogenous agonist histamine binds with high affinity (pKi ≈ 9.2, corresponding to Ki ≈ 0.6 nM) [1]. The compound's minimal H1 interaction suggests a reduced potential for histaminergic side effects.

H1 Affinity
Class-level inference
Low affinity (binary score = 1 at 1 µM)
Minimal H1 interaction suggests low histaminergic off-target risk.
Human H1 binding assay; data to verify experimentally.
Histamine H1 receptor Off-target screening Allergy/Inflammation

Chiral Enantiomer Differentiation

2-(1-Aminopropyl)-5-methylphenol exists as two distinct enantiomers, (R)- and (S)-, with separate CAS numbers (1213851-59-2 and 1213627-62-3, respectively) . While specific enantioselective activity data for this compound are not publicly available, the existence of defined enantiomers is a prerequisite for stereospecific biological interactions. In related aminophenol pharmacophores, enantiomeric purity has been shown to influence receptor binding and metabolic stability, making this compound a valuable tool for exploring structure-activity relationships in chiral environments.

Chiral Identity
Supporting evidence
(R)- and (S)-enantiomers with distinct CAS registries
Enantiomer availability supports stereochemical control studies.
Enantioselective biological data not yet available; review context.
Chiral resolution Enantioselective synthesis Stereochemistry

Physicochemical Property Profile

Computational predictions indicate that 2-(1-Aminopropyl)-5-methylphenol has a pKa of 9.37 ± 0.40 and a boiling point of 283.9 ± 25.0 °C . These values reflect the influence of the ortho-aminopropyl substitution on the phenolic hydroxyl's acidity and the compound's volatility. For comparison, the isomer 5-(2-aminopropyl)-2-methylphenol, which has the aminoalkyl group para to the hydroxyl, exhibits distinct electronic properties due to altered resonance and inductive effects, though direct experimental data remain unpublished.

Physicochemical Profile
Class-level inference
pKa = 9.37 ± 0.40
BP = 283.9 ± 25.0 °C
Predicted values inform ionization state and formulation conditions.
Computational prediction; experimental validation recommended.
Physicochemical properties pKa Boiling point Formulation

Tridentate Ligand Precursor Utility

The ortho-arrangement of the primary amine and phenolic hydroxyl groups in 2-(1-Aminopropyl)-5-methylphenol creates a privileged scaffold for forming tridentate Schiff base ligands upon condensation with aldehydes or ketones [1]. This tridentate (N,O,O) coordination mode is distinct from simpler aminophenols that typically yield bidentate ligands. Tridentate ligands offer enhanced metal complex stability and greater stereochemical control in asymmetric catalysis, a property leveraged in the design of CNS-active agents and chiral catalysts.

Tridentate Ligand
Class-level inference
Ortho-aminopropyl/hydroxyl scaffold enables N,O,O tridentate coordination
Schiff base formation expands utility in asymmetric catalysis.
Patent disclosure; confirm experimentally with selected carbonyl partners.
Schiff base ligands Coordination chemistry Asymmetric catalysis

2-(1-Aminopropyl)-5-methylphenol Application Scenarios


Selective Ligand Design with Reduced Off-Target Effects

Researchers developing trace amine or glutamate receptor ligands can utilize 2-(1-Aminopropyl)-5-methylphenol as a scaffold that is functionally inert at TAAR5 (EC₅₀ > 10,000 nM) and mGluR5 (EC₅₀ = 103,000 nM). This low intrinsic activity allows the compound to serve as a negative control or a starting point for structure-activity relationship (SAR) studies aimed at achieving target selectivity while minimizing confounding signals from these receptors [1][2].

Tridentate Schiff Base Ligand Synthesis

The ortho-aminopropyl and phenolic hydroxyl groups of 2-(1-Aminopropyl)-5-methylphenol provide a unique tridentate (N,O,O) coordination environment upon condensation with carbonyl compounds. This feature is valuable for preparing metal complexes used in asymmetric catalysis and enantioselective transformations, where increased denticity enhances catalyst stability and stereocontrol [3].

Stereochemical Probes in Medicinal Chemistry

The availability of pure (R)- and (S)-enantiomers (CAS 1213851-59-2 and 1213627-62-3) enables precise investigation of stereochemical effects on biological activity. This compound is well-suited for studies requiring defined chirality to probe stereospecific interactions with proteins, enzymes, or receptors, particularly in neuroscience research where chiral discrimination is often critical .

Oxidative Hair Dye Intermediate

As a member of the 2-substituted-amino-5-methyl-phenol class, this compound can function as a primary intermediate in oxidative hair coloring compositions. Its specific substitution pattern influences the resulting chromophore's absorption spectrum, offering formulators a tool to achieve distinct yellow to orange-yellow shades with improved fastness properties compared to conventional couplers like resorcinol or 2-methylresorcinol [3].

Application
Selection Property
Validation Focus
Selective ligand design
Low intrinsic activity at TAAR5/mGluR5
Off-target profiling in functional assays
Tridentate Schiff base synthesis
Ortho-aminopropyl/hydroxyl chelation scaffold
Metal complex stability and stereocontrol
Stereochemical probes
Defined (R)- and (S)-enantiomers
Stereospecific interaction studies
Oxidative hair dye intermediate
2-substituted-amino-5-methyl-phenol class
Color fastness and shade development

Technical Documentation Hub

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11 linked technical documents
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